(3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
(3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is an organic compound with a unique structure that includes a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,7-dimethyl-2,3-dihydro-1-benzofuran with an amine source in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
(3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol: Similar structure but with a hydroxyl group instead of an amine.
(3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid: Contains a carboxylic acid group.
(3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-methanol: Features a methanol group.
Uniqueness
(3S)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific amine functionality, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3S)-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-6-3-4-7(2)10-9(6)8(11)5-12-10/h3-4,8H,5,11H2,1-2H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINZTDZMZANOCF-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(COC2=C(C=C1)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](COC2=C(C=C1)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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